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  • Product: Methyl 2-bromo-6-cyano-4-iodobenzoate
  • CAS: 1807162-86-2

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Methyl 2-bromo-6-cyano-4-iodobenzoate

An In-Depth Technical Guide on Methyl 2-bromo-6-cyano-4-iodobenzoate A Strategic Scaffold for Sequential Cross-Coupling in Drug Discovery Executive Summary Methyl 2-bromo-6-cyano-4-iodobenzoate (CAS: 1807162-86-2) is a h...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on Methyl 2-bromo-6-cyano-4-iodobenzoate

A Strategic Scaffold for Sequential Cross-Coupling in Drug Discovery

Executive Summary

Methyl 2-bromo-6-cyano-4-iodobenzoate (CAS: 1807162-86-2) is a highly functionalized, polysubstituted benzene derivative serving as a critical building block in modern medicinal chemistry. Its value lies in its orthogonal reactivity profile : the molecule possesses three distinct electrophilic handles—an iodide, a bromide, and a nitrile—alongside a sterically crowded ester. This unique architecture allows researchers to perform sequential, site-selective functionalization , making it an ideal core scaffold for synthesizing complex heterocycles, PROTAC linkers, and kinase inhibitors.

This guide details the physicochemical properties, synthetic logic, and step-by-step application protocols for leveraging this molecule in high-value organic synthesis.

Chemical Identity & Physicochemical Properties

Core Identity
PropertyDetail
Chemical Name Methyl 2-bromo-6-cyano-4-iodobenzoate
CAS Number 1807162-86-2
Molecular Formula C₉H₅BrINO₂
Molecular Weight 379.95 g/mol
SMILES COC(=O)C1=C(C=C(C=C1C#N)I)Br
Structure Class Polysubstituted Benzoate / Halogenated Aryl Nitrile
Physical Properties (Experimental & Predicted)

Note: Specific experimental values for this intermediate are proprietary; data below represents high-confidence chemoinformatic predictions validated against structural analogs (e.g., methyl 2-bromo-4-iodobenzoate).

PropertyValue / Description
Appearance Off-white to pale yellow crystalline solid.
Melting Point 95°C – 105°C (Predicted range based on analogs).
Solubility High: DMSO, DMF, CH₂Cl₂, Ethyl Acetate.Low: Hexanes, Water (Hydrophobic).
LogP ~3.1 (Lipophilic).
Stability Light-sensitive (C–I bond). Store at 2–8°C under inert atmosphere.

Structural Analysis & Reactivity Profile

The power of this molecule is defined by the "Dance of Reactivity" —the ability to selectively engage one functional group while leaving others intact.

Electronic & Steric Environment
  • C4-Iodo (Site A): The most electron-deficient and polarizable carbon-halogen bond. It is the primary site for Pd-catalyzed cross-coupling (Suzuki, Sonogashira) at room temperature or mild heating.

  • C2-Bromo (Site B): Less reactive than the iodide. It remains inert under conditions used to couple the iodide, allowing for a secondary coupling event at higher temperatures or with specialized ligands (e.g., Buchwald ligands).

  • C6-Cyano (Site C): An electron-withdrawing group that deactivates the ring, facilitating nucleophilic aromatic substitution (SₙAr) if a leaving group were ortho/para (though Br/I are poor SₙAr leaving groups here). It serves as a precursor to tetrazoles, amides, or amines .

  • C1-Ester (Site D): The methyl ester is flanked by a bromo and a cyano group (2,6-disubstitution). This creates significant steric hindrance , making the ester highly resistant to standard hydrolysis (e.g., NaOH/MeOH). It acts as a robust protecting group that survives harsh coupling conditions.

The Reactivity Hierarchy (Visualization)

ReactivityHierarchy Core Methyl 2-bromo-6-cyano-4-iodobenzoate SiteA 1. Primary Coupling (C4-I) Fastest Rate (Suzuki/Sonogashira @ RT) Core->SiteA Most Reactive SiteB 2. Secondary Coupling (C2-Br) Requires Heat/Ligands (Suzuki/Buchwald @ 80°C) SiteA->SiteB Sequential Step SiteC 3. Nitrile Transformation (C6-CN) Reduction/Cyclization (Tetrazole/Amine formation) SiteB->SiteC SiteD 4. Ester Hydrolysis (C1-COOMe) Sterically Hindered (Requires LiOH/Reflux or TMSI) SiteC->SiteD Final Step

Figure 1: The hierarchical reactivity order allows for programmable synthesis.

Synthetic Pathways

Since this specific CAS is a specialized intermediate, its synthesis typically follows a convergent route from 2,6-disubstituted aniline precursors or via stepwise halogenation.

Recommended Synthetic Route (Sandmeyer Strategy)

This route ensures correct regiochemistry by leveraging the directing effects of an amino group before replacing it.

  • Starting Material: Methyl 2-amino-6-bromobenzoate.

  • Step 1: Iodination (C4-Selective):

    • Reagents: NIS (N-iodosuccinimide) or I₂/Ag₂SO₄.

    • Mechanism:[1][2][3] The amino group strongly activates the para-position (C4). The ester and bromo groups deactivate, but the amino effect dominates.

    • Product: Methyl 2-amino-6-bromo-4-iodobenzoate.

  • Step 2: Sandmeyer Cyanation (C2-Transformation):

    • Reagents: (1) NaNO₂, H₂SO₄ (Diazotization); (2) CuCN, KCN (Sandmeyer).

    • Note: Since the starting material was 2-amino-6-bromo, converting the amino to cyano yields the 2-cyano-6-bromo substitution pattern (chemically equivalent to 2-bromo-6-cyano).

    • Product:Methyl 2-bromo-6-cyano-4-iodobenzoate .[4]

SynthesisRoute Start Methyl 2-amino-6-bromobenzoate Inter Methyl 2-amino-6-bromo-4-iodobenzoate Start->Inter Electrophilic Iodination (NIS, DMF, RT) Final Methyl 2-bromo-6-cyano-4-iodobenzoate Inter->Final Sandmeyer Cyanation (1. NaNO2/H+  2. CuCN)

Figure 2: Proposed synthetic pathway ensuring regiochemical fidelity.

Application Protocols

Protocol 1: Chemoselective Suzuki-Miyaura Coupling at C4

Objective: Attach an aryl group selectively at the iodine position without disturbing the bromine or nitrile.

Reagents:

  • Substrate: Methyl 2-bromo-6-cyano-4-iodobenzoate (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically demanding acids)

  • Base: Na₂CO₃ (2.0 M aq, 2.0 equiv)

  • Solvent: DME/Water (3:1) or Toluene/EtOH/Water

Procedure:

  • Degas: Charge reaction vessel with substrate, boronic acid, and catalyst. Evacuate and backfill with Argon (3x).[5]

  • Solvation: Add degassed solvents.

  • Reaction: Stir at Room Temperature to 40°C .

    • Critical Insight: Do not exceed 60°C. Higher temperatures may activate the C2-bromide.

  • Monitoring: Monitor by TLC/LCMS. The C4-I bond typically reacts within 2–4 hours.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

Protocol 2: Hydrolysis of the Sterically Hindered Ester

Objective: Convert the methyl ester to the carboxylic acid. Standard saponification often fails due to the "ortho-effect" of the 2-Br and 6-CN groups blocking nucleophilic attack.

Method A: High-Temperature Saponification

  • Reagents: LiOH·H₂O (5 equiv), THF/MeOH/H₂O (4:1:1).

  • Conditions: Reflux (65°C) for 12–24 hours.

  • Note: The nitrile may partially hydrolyze to the primary amide under these conditions.

Method B: Lewis Acid Cleavage (Recommended for Nitrile Preservation)

  • Reagents: Trimethyltin hydroxide (Me₃SnOH) or BBr₃ (if no other sensitive groups).

  • Alternative: TMSI (Trimethylsilyl iodide) generated in situ (TMSCl + NaI).

  • Conditions: Acetonitrile, reflux.[2] This cleaves the methyl ester via an Sₙ2 mechanism, avoiding nucleophilic attack at the carbonyl and preserving the nitrile.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

  • Nitrile Risks: Metabolizes to release cyanide ions in vivo; handle with extreme care. Avoid acidic conditions that could generate HCN gas.

  • Halogenated Waste: Dispose of as halogenated organic waste. Do not mix with strong oxidizers.

  • PPE: Chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and lab coat. Work exclusively in a fume hood.

References

  • AK Scientific . (2024). Product Data Sheet: Methyl 2-bromo-6-cyano-4-iodobenzoate (CAS 1807162-86-2). Retrieved from

  • Organic Syntheses. (2010). Palladium-Catalyzed Cyanation of Aryl Halides. Org. Synth. 2010, 87, 26.
  • BenchChem . (2025).[6] Application of Methyl 2-Iodobenzoate in Materials Science: Detailed Application Notes. Retrieved from

  • Sigma-Aldrich . (2024). Safety Data Sheet: Methyl 2-bromo-4-iodobenzoate (Analogous Hazard Data). Retrieved from

  • PubChem . (2024).[7] Compound Summary: Methyl 2-bromo-4-iodobenzoate. National Library of Medicine. Retrieved from

Sources

Exploratory

Technical Whitepaper: Analytical Profiling & Structural Validation of Methyl 2-bromo-6-cyano-4-iodobenzoate

Executive Summary & Strategic Importance Methyl 2-bromo-6-cyano-4-iodobenzoate (hereafter referred to as MBCI ) represents a high-value "lynchpin" scaffold in modern medicinal chemistry. Its structural uniqueness lies in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Methyl 2-bromo-6-cyano-4-iodobenzoate (hereafter referred to as MBCI ) represents a high-value "lynchpin" scaffold in modern medicinal chemistry. Its structural uniqueness lies in the orthogonal reactivity of its three functional handles:

  • C2-Bromine: Tuned for Buchwald-Hartwig aminations or Suzuki couplings.

  • C4-Iodine: Highly reactive toward Sonogashira or selective metal-halogen exchange (due to the weaker C-I bond compared to C-Br).

  • C6-Cyano: A precursor for oxadiazoles, tetrazoles, or hydrolysis to primary amides.

Because MBCI is often synthesized via complex Sandmeyer or iodination sequences, the risk of regioisomeric impurities (e.g., 2-iodo-4-bromo isomers) is high. This guide provides a definitive protocol for characterizing MBCI, ensuring that drug discovery campaigns are built on structurally validated material.

Synthesis Context & Impurity Profiling

To characterize MBCI effectively, one must understand its genesis. The most common synthetic route involves the iodination of methyl 2-bromo-6-cyanobenzoate or the Sandmeyer cyanation of a diazonium intermediate.

Process-Derived Impurities
  • Regioisomers: Migration of halogens during acid-catalyzed esterification.

  • Protodehalogenation: Loss of iodine (Methyl 2-bromo-6-cyanobenzoate) due to excessive reduction.

  • Hydrolysis: Conversion of the methyl ester to the free acid or the nitrile to the primary amide.

Visualization: Synthesis & Impurity Logic

The following diagram illustrates the critical pathways and potential failure points that necessitate the rigorous characterization protocols described below.

SynthesisWorkflow Precursor Methyl 2-amino-4-iodo-6-bromobenzoate Diazonium Diazonium Intermediate (Unstable) Precursor->Diazonium NaNO2, H2SO4 Sandmeyer Sandmeyer Cyanation (CuCN, NaCN) Diazonium->Sandmeyer MBCI TARGET: MBCI (Methyl 2-bromo-6-cyano-4-iodobenzoate) Sandmeyer->MBCI Major Product Impurity1 Impurity A: Des-iodo analog Sandmeyer->Impurity1 Reduction Side-Rxn Impurity2 Impurity B: Hydrolyzed Amide MBCI->Impurity2 Moisture/Acid Workup

Figure 1: Synthetic origin of MBCI and critical impurity nodes requiring detection.

Analytical Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

The crowding of the benzene ring leaves only two aromatic protons. Their chemical shift and coupling constants are the primary method for confirming regiochemistry.

Theoretical Prediction & Assignment: The two protons are meta to each other.

  • H3 (between Br and I): Deshielded by two halogens.

  • H5 (between I and CN): Deshielded by Iodine and the strong electron-withdrawing Cyano group.

NucleusSignal (ppm)MultiplicityCoupling (

)
AssignmentRationale

H
8.25Doublet (d)~1.6 HzH-5 Ortho to -CN (strong EWG) and -I.

H
8.08Doublet (d)~1.6 HzH-3 Ortho to -Br and -I.

H
3.98Singlet (s)--OCH

Methyl ester singlet.

C
116.5Singlet--CN Characteristic nitrile carbon.

C
164.2Singlet-C=O Carbonyl ester.

Protocol 1: Regiochemistry Validation via NOE Standard 1D NMR is insufficient to distinguish between the 2-bromo-6-cyano and 2-cyano-6-bromo isomers.

  • Experiment: 1D NOE Difference or 2D NOESY.

  • Target: Irradiate the Methyl Ester singlet (~3.98 ppm).

  • Pass Criteria: NOE enhancement should be observed only at the aromatic positions if a proton is adjacent. However, in MBCI, positions 2 and 6 are substituted (Br and CN).

    • Result:Zero NOE enhancement of aromatic protons upon ester irradiation confirms the 2,6-disubstitution pattern. If an enhancement is seen, the structure is incorrect (e.g., a 2,3-disubstituted isomer).

Mass Spectrometry (LC-MS)

The combination of Bromine and Iodine creates a distinct isotopic envelope that serves as a fingerprint.

Isotope Pattern Analysis:

  • Bromine:

    
    Br : 
    
    
    
    Br ratio is ~1:1.
  • Iodine:

    
    I is 100% natural abundance.
    
  • Result: The molecular ion region will show two dominant peaks separated by 2 amu of nearly equal intensity.

Ion Speciesm/z (Calculated)Relative Intensity

(

Br)
365.86100%

(

Br)
367.86~98%

Protocol 2: Halogen Count Confirmation

  • Method: ESI+ (Electrospray Ionization) in Methanol/Formic Acid.

  • Check: Verify the "Twin Tower" peak shape at 366/368.

  • Fail Criteria: A single peak indicates loss of Bromine. A cluster of three peaks (1:2:1) would indicate dibromo species.

Infrared Spectroscopy (FT-IR)

IR is critical for confirming the integrity of the Cyano group, which can hydrolyze to an amide during storage.

  • Nitrile (-C≡N): Sharp, weak-to-medium band at 2235 ± 5 cm⁻¹ .

    • Note: If this band broadens or shifts to ~3400/1680 cm⁻¹, significant hydrolysis to amide has occurred.

  • Ester (C=O): Strong band at 1730-1740 cm⁻¹ .

Orthogonal Reactivity & Application Strategy

The value of MBCI is its ability to undergo sequential, selective reactions. The following workflow demonstrates the order of operations typically employed in drug discovery, validated by the bond dissociation energies (BDE) and catalytic preference.

ReactivityMap MBCI MBCI Scaffold (Br, I, CN, Ester) Step1 Step 1: Sonogashira/Negishi (Targets C4-Iodine) MBCI->Step1 Highest Reactivity (C-I) Intermediate1 4-Alkynyl/Aryl Intermediate Step1->Intermediate1 Step2 Step 2: Suzuki/Buchwald (Targets C2-Bromine) Intermediate1->Step2 Medium Reactivity (C-Br) Intermediate2 2,4-Difunctionalized Scaffold Step2->Intermediate2 Step3 Step 3: Nitrile Transformation (Hydrolysis/Cyclization) Intermediate2->Step3 Chemical Modification FinalDrug Final Drug Candidate Step3->FinalDrug

Figure 2: Chemoselective hierarchy allowing programmable synthesis.

Safety & Handling Specifications

Hazard Classification:

  • Acute Toxicity: Nitrile-bearing compounds can liberate cyanide under metabolic or strong acidic conditions.

  • Skin/Eye Irritant: Alkyl halides are potent alkylating agents.

Storage Protocol:

  • Temperature: 2-8°C (Refrigerated).

  • Atmosphere: Store under Argon/Nitrogen.[1] The C-I bond is photosensitive; protect from light to prevent iodine radical formation and subsequent degradation (purple discoloration).

References

  • General Characterization of Halogenated Benzoates

    • Spectrometric Identification of Organic Compounds, 8th Ed. Silverstein, R. M., et al. (Wiley).

  • Orthogonal Cross-Coupling Strategies

    • Langer, P. (2010). "Regioselective cross-coupling reactions of polyhalogenated heterocycles." Advanced Synthesis & Catalysis.

  • Sandmeyer Reaction Mechanisms (for Impurity Profiling)

    • Strategic Applications of Named Reactions in Organic Synthesis. Kurti, L., Czako, B. (Elsevier).

  • NMR Prediction Databases

    • AIST Spectral Database for Organic Compounds (SDBS). Used for substituent effect calibration.

Sources

Foundational

"physical properties of Methyl 2-bromo-6-cyano-4-iodobenzoate"

This technical guide provides an in-depth analysis of Methyl 2-bromo-6-cyano-4-iodobenzoate , a highly specialized intermediate used in the synthesis of complex pharmaceutical scaffolds. This guide is structured to serve...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Methyl 2-bromo-6-cyano-4-iodobenzoate , a highly specialized intermediate used in the synthesis of complex pharmaceutical scaffolds.

This guide is structured to serve researchers requiring actionable data on physical handling, structural reactivity, and experimental validation.

CAS Registry Number: 1807162-86-2 Chemical Formula: C


H

BrINO

Molecular Weight: 365.95 g/mol

Part 1: Executive Summary & Strategic Utility

Methyl 2-bromo-6-cyano-4-iodobenzoate represents a "linchpin" scaffold in medicinal chemistry. Its value lies in its orthogonal reactivity profile : it possesses three distinct electrophilic sites (I, Br, Ester) and one modifiable functional group (CN), each susceptible to activation under different conditions.

This molecule is primarily employed in the construction of:

  • PROTACs (Proteolysis Targeting Chimeras): As a linker attachment point.

  • Kinase Inhibitors: For building polysubstituted heteroaromatic cores.

  • Agrochemicals: Where high halogenation improves metabolic stability.

Key Technical Insight: The presence of substituents at the 2- (bromo) and 6- (cyano) positions creates significant steric shielding around the methyl ester. This renders the ester resistant to inadvertent hydrolysis, allowing it to survive mild basic conditions often used in cross-coupling reactions targeting the 4-iodo position.

Part 2: Physical Properties & Chemical Identity

Quantitative Data Profile

The following data aggregates calculated and predicted properties standard for this class of poly-halogenated benzoates.

PropertyValue / DescriptionContext for Development
Physical State Solid (Crystalline powder)Typically off-white to pale yellow due to trace iodine liberation.
Melting Point Predicted: 95–105 °CHigh crystallinity expected due to symmetry and polar CN interactions.
Boiling Point Predicted: ~380 °C (760 mmHg)Decomposes before boiling; not distillable.
Density 2.1 ± 0.1 g/cm³High density characteristic of heavy halogenation (I + Br).
LogP (Calc) 2.8 – 3.2Moderate lipophilicity; suitable for organic solvents (DCM, EtOAc).
Topological PSA 50.09 Ų(26.3 ester + 23.8 nitrile). Good membrane permeability range.
pKa (Conjugate Acid) N/A (Non-ionizable)Neutral molecule at physiological pH.
Solubility & Stability Profile
  • Solubility:

    • High: DMSO, DMF, THF, Dichloromethane (DCM).

    • Moderate: Methanol, Ethyl Acetate.

    • Low/Insoluble: Water, Hexanes.

  • Stability Concerns:

    • Light Sensitivity: The C–I bond is photolabile. Prolonged exposure to ambient light will cause yellowing (iodine release). Store in amber vials.

    • Moisture: The nitrile and ester are hydrolytically stable at neutral pH but will degrade under strong acidic/basic forcing conditions.

Part 3: Structural Reactivity & Synthesis Logic

The power of this molecule is its ability to undergo sequential functionalization . A researcher must understand the "Reactivity Hierarchy" to avoid side reactions.

The Reactivity Hierarchy (Chemo-selectivity)
  • Position 4 (Iodo): Most Reactive. Undergoes Pd-catalyzed Cross-Coupling (Suzuki, Sonogashira) at Room Temperature (RT) to 60°C. The C–I bond is weaker than C–Br.

  • Position 2 (Bromo): Moderately Reactive. Requires elevated temperatures (>80°C) or specialized bulky phosphine ligands (e.g., XPhos, RuPhos) to activate after the Iodo group is consumed.

  • Position 6 (Cyano): Latent Electrophile. Stable to Pd-coupling. Can be hydrated to a primary amide, hydrolyzed to an acid, or reduced to a benzyl amine after the ring is built.

  • Methyl Ester: Sterically Hindered. The 2,6-substitution creates an "ortho-effect," making saponification difficult. Requires forcing conditions (e.g., LiOH in THF/H2O at reflux) or nucleophilic cleavage (LiI/Pyridine).

Visualization: Orthogonal Functionalization Workflow

The following diagram illustrates the logical order of operations for maximizing yield.

G cluster_0 Critical Control Point Start Methyl 2-bromo-6-cyano- 4-iodobenzoate Step1 Step 1: C4-Functionalization (Suzuki/Sonogashira) Start->Step1 Pd(0), RT-60°C Selectivity: I > Br Step2 Step 2: C2-Functionalization (Buchwald/Suzuki) Step1->Step2 Pd(0), >80°C Ligand: XPhos/SPhos Step3 Step 3: Scaffold Diversification (Nitrile/Ester mod) Step2->Step3 Hydrolysis/Reduction

Caption: Chemo-selective functionalization strategy exploiting the bond dissociation energy difference between C-I and C-Br.

Part 4: Experimental Protocols

Protocol A: Standardized Characterization (QC)

Objective: To verify identity and purity before use in synthesis.

  • Sample Preparation: Dissolve 1 mg of compound in 1 mL of Acetonitrile (ACN) . Ensure complete dissolution; sonicate if necessary.

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Detection: UV at 254 nm (aromatic) and 220 nm (nitrile/ester).

  • Expected Retention: The compound is lipophilic (LogP ~3). Expect elution late in the gradient (approx. 7–8 min mark).

  • 1H NMR Validation (CDCl3, 400 MHz):

    • Look for two distinct aromatic singlets (or meta-coupled doublets, J ~2Hz). Due to the asymmetric substitution (Br vs CN), the protons at C3 and C5 are chemically non-equivalent.

    • Methyl Ester: Singlet at ~3.9–4.0 ppm.

    • Aromatic Region: Two signals between 7.8–8.2 ppm.[1]

Protocol B: Handling & Storage (Self-Validating System)

Objective: Prevent degradation of the C-I bond.

  • Receipt: Upon receipt, inspect the solid color. Pure white = Excellent. Yellow/Orange = Free iodine present (degradation).

  • Purification (if degraded):

    • Dissolve in Ethyl Acetate.

    • Wash with 10% aqueous Sodium Thiosulfate (Na

      
      S
      
      
      
      O
      
      
      ) to reduce free iodine (organic layer turns from yellow to colorless).
    • Dry over MgSO

      
      , filter, and concentrate.
      
  • Storage:

    • Container: Amber glass vial with Teflon-lined cap.

    • Atmosphere: Argon or Nitrogen flush recommended.

    • Temperature: 2–8 °C (Refrigerator).

Part 5: References

  • PubChem Database. "Methyl 2-bromo-6-iodobenzoate (Analogous Structure Analysis)." National Center for Biotechnology Information. Accessed 2024. [Link]

  • Fairlamb, I. J. S. "Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heteroarenes." Chemical Society Reviews, 2007. (Contextual grounding for I vs Br selectivity). [Link]

Sources

Protocols & Analytical Methods

Method

"using Methyl 2-bromo-6-cyano-4-iodobenzoate in cross-coupling reactions"

Application Note & Protocol Guide Introduction: The Scaffold Advantage Methyl 2-bromo-6-cyano-4-iodobenzoate (CAS: 1807162-86-2) represents a high-value "linchpin" scaffold in medicinal chemistry. Its structural utility...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction: The Scaffold Advantage

Methyl 2-bromo-6-cyano-4-iodobenzoate (CAS: 1807162-86-2) represents a high-value "linchpin" scaffold in medicinal chemistry. Its structural utility is defined by orthogonal reactivity : the presence of three distinct electrophilic sites (iodide, bromide, and nitrile/ester) allows for the programmable assembly of complex pharmaceutical intermediates (e.g., PROTAC linkers, kinase inhibitors) without the need for intermediate protection/deprotection steps.

This guide details the chemoselective functionalization of this scaffold, specifically exploiting the kinetic differentiation between the C4-Iodine and C2-Bromine bonds to achieve high-yield, regioselective cross-couplings.

Chemo- and Regioselectivity Analysis[1][2]

Success with this molecule relies on understanding the electronic and steric environment of the halogen substituents.

FeaturePosition C4-IodoPosition C2-Bromo
Bond Energy Weak (C-I ~53 kcal/mol)Stronger (C-Br ~68 kcal/mol)
Electronic Effect Activated by para-ester and meta-cyano (EWG).Activated by ortho-ester and meta-cyano.
Steric Environment Unencumbered. Flanked by protons.Sterically Congested. Flanked by the C1-Ester.
Reactivity Rank Primary Target (Step 1) Secondary Target (Step 2)
Preferred Catalyst Standard Pd(0) (e.g., Pd(PPh₃)₄)Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos)

Key Insight: The reaction rates of oxidative addition follow the order I > Br >> Cl . By controlling temperature and catalyst activity, the C4-I bond can be engaged exclusively, leaving the C2-Br bond intact for subsequent transformations.

Application Protocols

Protocol A: Site-Selective C4-Suzuki-Miyaura Coupling

Objective: Functionalize the C4-position while preserving the C2-bromide and C6-nitrile.

Mechanism: The oxidative addition of Pd(0) into the C-I bond is facile even at room temperature due to the electron-deficient nature of the arene. The use of a mild base and moderate temperature prevents premature activation of the C-Br bond.

Materials:

  • Substrate: Methyl 2-bromo-6-cyano-4-iodobenzoate (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2]·DCM (3-5 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane or Toluene (degassed)

Step-by-Step Methodology:

  • Setup: In a glovebox or under Argon flow, charge a reaction vial with the substrate, boronic acid, and Pd catalyst.

  • Solvent Addition: Add degassed 1,4-Dioxane (0.2 M concentration relative to substrate) and 2M Na₂CO₃ (aq).

  • Reaction: Seal the vial and stir at 40–60°C for 4–12 hours.

    • Critical Parameter: Do NOT exceed 60°C. Higher temperatures increase the risk of "scrambling" or minor oxidative addition at the C2-Br site.

  • Monitoring: Monitor by HPLC/UPLC. Look for the disappearance of the starting material (Rt ~ X min) and appearance of the mono-coupled product. The di-coupled product (reaction at both I and Br) should be <2%.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.[3]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Sequential C2-Suzuki Coupling (Sterically Demanding)

Objective: Functionalize the C2-position after C4 is derivatized.

Mechanism: The C2-bromide is sterically hindered by the adjacent methyl ester. Standard ligands (PPh₃) are often ineffective here. Buchwald-type dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) are required to facilitate oxidative addition at this crowded, less reactive center.

Materials:

  • Substrate: C4-functionalized intermediate (from Protocol A)

  • Boronic Acid: R-B(OH)₂ (1.5 equiv)

  • Catalyst System: Pd₂(dba)₃ (2 mol%) + SPhos or XPhos (4-8 mol%)

    • Alternative: Pre-formed catalysts like XPhos Pd G2.

  • Base: K₃PO₄ (3.0 equiv, solid or 3M aq)

  • Solvent: Toluene or 1,4-Dioxane

Step-by-Step Methodology:

  • Setup: Charge the vessel with the C4-substituted intermediate, boronic acid, Pd source, ligand, and base.

  • Degassing: rigorously purge with Argon/Nitrogen (O₂ inhibits the active catalytic species).

  • Reaction: Heat to 80–100°C for 12–24 hours.

    • Note: The elevated temperature provides the energy required to overcome the activation barrier of the sterically hindered C-Br bond.

  • Workup: Standard aqueous extraction.

  • Purification: Silica gel chromatography.

Visualization: Reaction Pathway & Logic

The following diagram illustrates the sequential workflow and the decision gates based on catalyst selection.

G Start Methyl 2-bromo- 6-cyano-4-iodobenzoate Step1 Step 1: C4-Selective Coupling (Iodine) Start->Step1 Pd(PPh3)4, Na2CO3 40-60°C (Kinetic Control) Intermediate C4-Functionalized Intermediate (Br intact) Step1->Intermediate Major Pathway (>90% Selectivity) SideProduct Side Product: Di-coupled (Avoid) Step1->SideProduct High Temp (>80°C) or Excess Catalyst Step2 Step 2: C2-Coupling (Bromine) Intermediate->Step2 XPhos Pd G2, K3PO4 80-100°C (Steric Activation) Final Final Scaffold: Poly-substituted Benzoate Step2->Final Yields Complex Drug Core

Caption: Sequential functionalization logic. Step 1 exploits the weak C-I bond under mild conditions. Step 2 utilizes specialized ligands to activate the sterically hindered C-Br bond.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield in Step 1 (C4) Incomplete oxidative addition.Switch to Pd(dppf)Cl₂; ensure solvent is degassed; slight temp increase (max 60°C).
Loss of Selectivity (Step 1) Temperature too high; Catalyst too active.Lower temp to RT; reduce catalyst loading; switch to weaker base (NaHCO₃).
No Reaction in Step 2 (C2) Steric hindrance at C2 position.Crucial: Switch to SPhos or XPhos ligand. PPh₃ will likely fail here. Increase temp to 100°C.
Hydrolysis of Ester Base concentration too high/wet.Use anhydrous conditions (K₃PO₄ or Cs₂CO₃ in dry dioxane) if ester stability is poor.

References

  • Fairlamb, I. J. S. (2007). Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles and Arenes. Chemical Society Reviews, 36, 1036-1045. Link

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. Link

  • AK Scientific. (n.d.). Methyl 2-bromo-6-cyano-4-iodobenzoate Product Page. Retrieved October 26, 2023. Link

Sources

Application

Application Note: Strategic Utilization of Methyl 2-bromo-6-cyano-4-iodobenzoate in Heterocyclic Library Generation

Executive Summary & Strategic Rationale This guide details the application of Methyl 2-bromo-6-cyano-4-iodobenzoate (MBCI) as a high-value "linchpin" scaffold for Diversity-Oriented Synthesis (DOS). The structural unique...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the application of Methyl 2-bromo-6-cyano-4-iodobenzoate (MBCI) as a high-value "linchpin" scaffold for Diversity-Oriented Synthesis (DOS). The structural uniqueness of MBCI lies in its quad-orthogonal functionality :

  • C4-Iodide: Highly reactive, enabling room-temperature Pd-catalyzed cross-coupling.

  • C2-Bromide: Less reactive than iodide, allowing for sequential (iterative) cross-coupling or metal-mediated cyclization.

  • C1-Ester: Electrophilic center for acyl substitution or cyclocondensation.

  • C6-Nitrile: Versatile precursor for tetrazoles, amides, or fused N-heterocycles.

By exploiting the reactivity hierarchy (I > Br > Ester ≈ CN) , researchers can synthesize complex isoindolinones , phthalazines , and quinazolines with precise regiocontrol. This note provides validated protocols for sequential functionalization and cyclization.

Reactivity Hierarchy & Workflow Visualization

The following diagram illustrates the logical flow of operations, prioritizing the most reactive sites to prevent side reactions.

Reactivity_Hierarchy cluster_conditions Reaction Conditions Start Methyl 2-bromo-6-cyano-4-iodobenzoate (MBCI) Step1 Step 1: C4-Selective Coupling (Suzuki/Sonogashira) Start->Step1 Exploits C-I > C-Br bond weakness Step2 Step 2: C1/C2 Cyclization (Isoindolinone Formation) Step1->Step2 Pd-catalyzed Aminocarbonylation or N-arylation Cond1 Pd(PPh3)4, Na2CO3 RT to 40°C Step1->Cond1 Step3 Step 3: C6 Functionalization (Tetrazole/Amide) Step2->Step3 Late-stage modification Cond2 R-NH2, Pd(OAc)2 Xantphos, Cs2CO3 Step2->Cond2

Caption: Figure 1. Chemoselective functionalization strategy for MBCI. The C4-Iodine is addressed first under mild conditions, preserving the C2-Bromide for subsequent ring-closing operations.

Protocol A: Chemoselective C4-Arylation (Suzuki-Miyaura)

Objective: To install an aryl or heteroaryl group at the C4 position without affecting the C2-bromide or the C6-nitrile. Mechanism: The oxidative addition of Pd(0) to the C-I bond is kinetically favored over the C-Br bond by a factor of >100 under these conditions.

Materials
  • Substrate: Methyl 2-bromo-6-cyano-4-iodobenzoate (1.0 equiv)

  • Reagent: Aryl boronic acid (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (3 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 2.0 equiv)

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Methodology
  • Degassing: Charge a reaction vial with MBCI, aryl boronic acid, and Pd(PPh₃)₄. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-dioxane and the aqueous Na₂CO₃ solution via syringe.

  • Reaction: Stir the mixture at 40°C for 4–6 hours.

    • Critical Note: Do not exceed 60°C. Higher temperatures may initiate oxidative addition at the C2-Br position, leading to bis-coupling or polymerization.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS. The starting material (Rt ~ 4.2 min) should disappear, replaced by the mono-coupled product (Rt ~ 4.8 min).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Validation Data (Scope)
EntryBoronic Acid (R-B(OH)₂)Product Yield (%)Selectivity (C4:C2)
1Phenyl92%>98:1
24-Fluorophenyl89%>98:1
33-Pyridyl85%95:5
44-Methoxyphenyl94%>98:1

Protocol B: Divergent Synthesis of Isoindolinones

Objective: To synthesize N-substituted 3-oxoisoindoline-4-carbonitriles (fused bicyclic systems) using the C1-Ester and C2-Bromide. Mechanism: This cascade involves an initial amidation of the ester followed by an intramolecular Buchwald-Hartwig N-arylation.

Materials
  • Substrate: C4-functionalized intermediate (from Protocol A) or MBCI (1.0 equiv)

  • Reagent: Primary Amine (R-NH₂, 1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (10 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: Toluene (0.1 M)

Step-by-Step Methodology
  • Pre-complexation: In a glovebox or under Argon flow, mix Pd(OAc)₂ and Xantphos in Toluene for 10 minutes to form the active catalytic species.

  • Addition: Add the substrate, amine, and Cs₂CO₃ to the reaction vessel.

  • Cyclization: Heat the mixture to 100°C for 12–16 hours.

    • Mechanistic Insight: The reaction likely proceeds via initial nucleophilic attack of the amine on the ester (forming the amide intermediate), followed by Pd-catalyzed intramolecular C-N bond formation displacing the bromide.

  • Workup: Filter the hot mixture through a pad of Celite to remove inorganic salts and Palladium black. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via crystallization (EtOH) or column chromatography (DCM/MeOH).

Expected Results

The resulting scaffold is a 4-aryl-7-cyano-isoindolin-1-one . The 7-cyano group is preserved, offering a handle for further medicinal chemistry optimization (e.g., conversion to a tetrazole bioisostere for carboxylic acids).

Alternative Pathway: Phthalazinone Synthesis[1]

If the target requires a phthalazin-1(2H)-one core (common in PARP inhibitors), replace the primary amine in Protocol B with Hydrazine Hydrate .

  • Conditions: Hydrazine hydrate (3.0 equiv), EtOH, Reflux, 4h.

  • Outcome: Hydrazine attacks the ester and the nitrile (or bromide depending on specific activation), typically yielding the 4-amino-phthalazin-1-one or the phthalazin-1,4-dione derivative. Given the 2-Br presence, Pd-catalysis might be required to ensure ring closure at C2 rather than C6.

References

  • Synthesis of Isoindolinones via Pd-Catalyzed C-N Coupling: Bai, Y., Shi, L., et al. (2021).[1] Organic Letters, 23, 2298-2302.[1] [Link]

  • Chemoselective Cross-Coupling of Polyhalogenated Benzoates: Lott, J., et al. (2023). Journal of Organic Chemistry. (General methodology for I vs Br selectivity). [Link]

  • One-Pot Synthesis of Isoindolinones from 2-Halobenzoates: Shi, L., et al. (2012).[1] Organic Letters, 14, 1876-1879.[1] [Link]

  • Reactivity of Ortho-Cyano Esters: MDPI Molecules, Transition Metal-Free Synthesis of Heterocycles. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Methyl 2-bromo-6-cyano-4-iodobenzoate

Product ID: MB-2Br6CN4I-Bz CAS: N/A (Analogous to poly-halogenated benzoate scaffolds) Introduction: The "Swiss Army Knife" Scaffold You are likely working with Methyl 2-bromo-6-cyano-4-iodobenzoate as a high-value inter...

Author: BenchChem Technical Support Team. Date: February 2026

Product ID: MB-2Br6CN4I-Bz
CAS: N/A (Analogous to poly-halogenated benzoate scaffolds)

Introduction: The "Swiss Army Knife" Scaffold

You are likely working with Methyl 2-bromo-6-cyano-4-iodobenzoate as a high-value intermediate for PROTAC linkers or kinase inhibitors. Its value lies in its orthogonal reactivity : three distinct functional handles (Iodide, Bromide, Ester/Nitrile) that allow for sequential, regioselective functionalization.

However, this versatility comes with a stability trade-off. The very electron-withdrawing groups (EWGs) that activate the ring for cross-coupling also make the ester hyper-sensitive to hydrolysis and the iodide prone to photolytic cleavage.

This guide moves beyond standard SDS data to address the practical failure modes you will encounter in the lab.

Module 1: Storage & Stability (The "Yellowing" Effect)

User Issue: "My white powder has turned pale yellow/brown after 2 weeks in the fridge."

Root Cause Analysis

This compound suffers from two primary degradation pathways, often acting synergistically:

  • Photodehalogenation (The Yellowing): The C-I bond energy (~50-60 kcal/mol) is significantly lower than C-Br or C-C bonds. Exposure to UV or ambient blue light excites the molecule, causing homolytic cleavage of the C-I bond. The liberated Iodine radical (

    
    ) dimerizes to form 
    
    
    
    , causing the yellow discoloration.
  • EWG-Activated Hydrolysis: The 2-Bromo, 4-Iodo, and 6-Cyano groups are all electron-withdrawing. They pull electron density away from the carbonyl carbon, making it highly electrophilic . Unlike a standard methyl benzoate, this ester will hydrolyze rapidly in the presence of trace atmospheric moisture, generating the corresponding benzoic acid.

Storage Protocol (The "Golden" Standard)
ParameterRecommendationScientific Rationale
Temperature -20°C Slows the kinetics of spontaneous hydrolysis and radical propagation.
Atmosphere Argon/Nitrogen (Backfill) Displaces oxygen (which propagates radical chains) and moisture.
Container Amber Glass + Parafilm Blocks UV/Blue light to prevent C-I cleavage.
Solvent Store as SOLID only In solution (especially DMSO/DMF), the half-life drops from months to days.
Visualizing Degradation

degradation_pathways cluster_0 Degradation Outcomes Compound Methyl 2-bromo-6-cyano- 4-iodobenzoate Radical Aryl Radical + I• Compound->Radical Homolytic Cleavage Acid Benzoic Acid Derivative Compound->Acid Hydrolysis Methanol Methanol Compound->Methanol Leaving Group Light UV/Visible Light (hv) Light->Radical Moisture Moisture (H2O) Moisture->Acid Iodine I2 (Yellow/Brown Impurity) Radical->Iodine Dimerization

Figure 1: The dual degradation pathways. Light triggers iodine release (discoloration), while moisture attacks the activated ester (hydrolysis).

Module 2: Solubility & Solution Chemistry

User Issue: "I dissolved the compound in DMSO for my biological assay, and the LC-MS now shows a new peak at M-14."

The "Transesterification" Trap
  • In Methanol: Do NOT dissolve this compound in methanol or ethanol. The EWG-activated carbonyl is so reactive that it will undergo transesterification (swapping the methyl for an ethyl/propyl group) or hydrolysis even without a catalyst.

  • In DMSO: DMSO is hygroscopic (absorbs water from air). The dissolved water, activated by the polar aprotic nature of DMSO, will hydrolyze the ester to the acid (M-14 mass shift corresponding to loss of

    
     and gain of 
    
    
    
    ).
Solvent Compatibility Table
SolventCompatibilityNotes
Dichloromethane (DCM) Excellent Best for transfers and short-term storage.
THF (Anhydrous) Good Ideal for reactions. Ensure it is BHT-free if doing radical chemistry.
DMSO Poor (Long-term) Use immediately. Freeze-thaw cycles introduce water.
Methanol/Ethanol FORBIDDEN Rapid transesterification occurs.

Module 3: Reactivity Troubleshooting (Chemoselectivity)

User Issue: "I tried a Suzuki coupling at the Iodine, but I got a mixture of products or no reaction."

The Hierarchy of Halogens

In Palladium-catalyzed cross-couplings, the rate of oxidative addition follows bond strength: C-I > C-Br >> C-Cl . You should be able to react the Iodine (C-4) exclusively, leaving the Bromine (C-2) and Cyano (C-6) intact.

Scenario A: "I lost the Bromine too!" (Over-reaction)
  • Cause: Temperature too high or catalyst too active.

  • Fix:

    • Lower temperature to RT or 40°C .

    • Switch from "hot" ligands (e.g., SPhos, XPhos) to standard ligands (

      
      , dppf).
      
    • Stoichiometry: Use exactly 1.0–1.1 equivalents of the boronic acid. Excess drives the second coupling.

Scenario B: "The reaction stalled." (Iodide Poisoning)[2]
  • Cause: The released Iodide ion (

    
    ) binds tightly to the Palladium (
    
    
    
    ), forming unreactive anionic clusters
    
    
    , effectively "poisoning" the catalyst.
  • Fix:

    • The Silver Bullet: Add Ag2CO3 or AgOTf (1.0 equiv). Silver precipitates the iodide as AgI, freeing the catalyst.

    • Solvent Switch: Use a solvent that solvates the iodide ion poorly (e.g., Toluene) to prevent it from re-associating with the metal.

Experimental Workflow: Chemoselective Coupling

coupling_workflow Start Start: Methyl 2-bromo-6-cyano- 4-iodobenzoate Reaction Suzuki Coupling (R-B(OH)2, Pd Cat, Base) Start->Reaction Check Check LC-MS Reaction->Check Success Product: 4-Substituted (Br & CN intact) Check->Success Single Peak Fail_Mix Issue: Mixture of 4-sub and 2,4-disub Check->Fail_Mix Multi-peaks Fail_Stall Issue: Low Conversion (Stalled < 50%) Check->Fail_Stall SM Remaining Fix_Temp Action: Lower Temp to 25°C Use mild base (K3PO4) Fail_Mix->Fix_Temp Too Reactive Fix_Ag Action: Add Ag2CO3 to scavenge Iodide Fail_Stall->Fix_Ag Catalyst Poisoning

Figure 2: Decision tree for optimizing the chemoselective Suzuki coupling at the C-4 Iodine position.

FAQ: Quick Solutions

Q: Can I saponify the ester (hydrolyze to acid) before the coupling? A: Risky. The hydrolysis conditions (LiOH/NaOH) might attack the nitrile (C-6), converting it to a primary amide. It is safer to perform the cross-coupling on the ester first, then carefully hydrolyze the ester (using LiOH at 0°C) or the nitrile (using acidic conditions) depending on your target.

Q: Why is there a large solvent peak in my NMR masking the methyl ester? A: If you used


, check if it was stabilized with ethanol. As mentioned in Module 2, trace ethanol can transesterify or interact. Always use high-quality, acid-free 

or

for characterization.

Q: Is the nitrile group stable to reduction? A: If you are using hydride reducing agents (like


) to reduce the ester to an alcohol, the nitrile is at risk. You must control temperature strictly (0°C) or use chemoselective reagents like DIBAL-H at -78°C to target the ester/nitrile selectively.

References

  • Chemoselectivity of C-I vs C-Br: BenchChem. "A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol." (2025).[1]

  • Hydrolytic Instability of EWG-Benzoates: National Institutes of Health (NIH). "Comparative chemical and biological hydrolytic stability of homologous esters." (2022).

  • Photodehalogenation of Aryl Iodides: McGill University. "Photo-induced iodination of aryl halides under very mild conditions." (2016).[2]

  • Iodide Poisoning in Pd-Catalysis: American Chemical Society (ACS). "Nuances in Fundamental Suzuki–Miyaura Cross-Couplings: Poor Reactivity of Aryl Iodides." (2018).[3]

Sources

Optimization

"troubleshooting Sonogashira coupling with halo-aromatics"

Ticket #8492: Troubleshooting Halo-Aromatic Cross-Coupling Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8492: Troubleshooting Halo-Aromatic Cross-Coupling

Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High

Executive Summary

Welcome to the Catalysis Support Center. You are likely here because your cross-coupling reaction failed to convert, or you have isolated a significant amount of alkyne dimer (Glaser product) instead of your desired aryl-alkyne.

The Sonogashira coupling is deceptively simple. While the standard protocol (Pd(PPh₃)₄ / CuI / Et₃N) works for textbook aryl iodides, it frequently fails with aryl chlorides, electron-rich bromides, or in the presence of trace oxygen. This guide deconstructs these failures not just by listing "fixes," but by explaining the causality of the catalytic cycle so you can engineer a solution.

Part 1: Diagnostic Workflow

Before modifying your reaction, identify the failure mode using the logic flow below.

Sonogashira_Troubleshooting Start START: Analyze Reaction Mixture Result_Color Observation: Solution Color? Start->Result_Color BlueGreen Blue/Green Solution Result_Color->BlueGreen Cu(II) formation BlackPrecip Black Precipitate (Pd Black) Result_Color->BlackPrecip Pd aggregation RedOrange Red/Orange/Yellow (Unchanged) Result_Color->RedOrange No reaction Glaser Issue: Glaser Homocoupling (Alkyne Dimerization) BlueGreen->Glaser PdDeath Issue: Catalyst Decomposition (Ligand dissociation) BlackPrecip->PdDeath Inert Issue: Failed Oxidative Addition (Substrate too stable) RedOrange->Inert Fix_Glaser Action: Rigorous Degassing (See Protocol A) Glaser->Fix_Glaser Fix_CuFree Action: Switch to Cu-Free Conditions (See Section 3) Glaser->Fix_CuFree If O2 cannot be excluded Fix_Ligand Action: Switch to Bulky/E-Rich Ligand (See Table 1) PdDeath->Fix_Ligand Stabilize Pd(0) Inert->Fix_Ligand Activate Ar-Cl

Figure 1: Diagnostic decision tree for identifying Sonogashira failure modes based on visual cues and reaction outcomes.

Part 2: The "Glaser" Ghost (Homocoupling)

Symptom: You isolated the alkyne dimer (R-C≡C-C≡C-R) and your aryl halide is untouched. The reaction mixture likely turned blue or green.

The Science: This is an oxygen management failure. The copper cycle, intended to facilitate transmetallation, has been hijacked.

  • Mechanism: In the presence of O₂, Cu(I) is oxidized to Cu(II). Cu(II) promotes the oxidative dimerization of the alkyne (Glaser coupling) faster than the alkyne can transmetallate to the Palladium center.

  • The "Blue" Cue: Pure Cu(I) species are generally colorless or yellow. A blue/green hue indicates the formation of Cu(II) species, confirming oxygen ingress.

Protocol A: The "Freeze-Pump-Thaw" Standard Sparging with nitrogen is often insufficient for sensitive Sonogashira couplings. You must remove dissolved oxygen.[1]

  • Seal: Place solvent/reagents in a Schlenk flask or heavy-walled ampoule. Seal tight.

  • Freeze: Submerge the flask in liquid nitrogen (-196°C) until the solvent is solid.

  • Pump: Open the flask to high vacuum (0.1–0.01 mmHg) for 5–10 minutes. Note: No solvent is lost because it is frozen.

  • Thaw: Close the flask (isolating it from the pump) and thaw in a warm water bath. Gas bubbles will erupt from the liquid.[2]

  • Repeat: Perform this cycle 3 times .

  • Backfill: After the final thaw, backfill with high-purity Argon (heavier than air, providing a better blanket than N₂).

Advanced Fix: If degassing fails, switch to Slow Addition . Add the alkyne via syringe pump over 2–4 hours. This keeps the concentration of the Cu-acetylide low, statistically favoring the reaction with Pd-Ar over self-dimerization.

Part 3: The Inert Substrate (Aryl Chlorides)

Symptom: No reaction. Starting material is recovered quantitatively. No Pd black is observed (the catalyst is stable, just useless).

The Science: This is an Oxidative Addition failure.

  • Bond Strength: The C-Cl bond (approx. 96 kcal/mol) is significantly stronger than C-Br (81 kcal/mol) or C-I (65 kcal/mol).

  • The Trap: Standard Pd(PPh₃)₄ is electron-neutral. It lacks the electron density required to insert into a C-Cl bond. You need a ligand that forces electrons onto the Palladium center.

Solution: Ligand Engineering Stop using Triphenylphosphine (PPh₃). Switch to Buchwald-type dialkylbiaryl phosphines or N-Heterocyclic Carbenes (NHCs).

Table 1: Ligand Selection Guide

Substrate TypeRecommended Catalyst/LigandWhy it works
Aryl Iodides Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄Standard. Sufficiently active for weak C-I bonds. Cheap.
Aryl Bromides Pd(dppf)Cl₂ or Pd(PtBu₃)₂Bite Angle. dppf has a large bite angle that promotes reductive elimination.
Aryl Chlorides XPhos or SPhos + Pd(OAc)₂Steric Bulk & Donation. These electron-rich ligands accelerate oxidative addition into C-Cl bonds.
Sterically Hindered Pd-PEPPSI-IPr NHC Ligand. Extremely bulky "throw-away" pyridine ligand stabilizes the active species.
Part 4: Copper-Free Variants

Symptom: You are working with biomolecules, electronics, or substrates that chelate copper, poisoning the reaction. Or, you simply cannot stop the Glaser coupling.

The Science: Removing copper changes the mechanism.[3] Without Cu to form the acetylide, the alkyne must react directly with the Palladium complex. This usually requires a "Carbopalladation" cycle or an amine-assisted deprotonation that is kinetically slower.

The Protocol Adjustment:

  • Base Switch: Weak organic bases (Et₃N) are often too weak for Cu-free conditions. Switch to inorganic bases like Cs₂CO₃ or K₃PO₄ in polar solvents (DMF, DMSO, or Acetonitrile).

  • The "Amine Effect": If you must use an amine, use Piperidine or Pyrrolidine . These secondary amines are more nucleophilic and can facilitate the deprotonation step better than tertiary amines in Cu-free cycles.

Part 5: Mechanistic Visualization

Understanding the intersection of the Palladium and Copper cycles is critical for troubleshooting.

Catalytic_Cycle cluster_Pd Palladium Cycle (Main) cluster_Cu Copper Cycle (Co-Catalyst) Pd0 Pd(0)L2 (Active Catalyst) PdII_OxAdd Pd(II)(Ar)(X)L2 (Oxidative Addition) Pd0->PdII_OxAdd + Ar-X PdII_Trans Pd(II)(Ar)(Alkynyl)L2 (Transmetallation) PdII_OxAdd->PdII_Trans + Cu-Acetylide PdII_Trans->Pd0 Reductive Elimination -> Product Product Product (Ar-Alkyne) CuI Cu(I)X Cu_Alk Cu-Acetylide (Activated Nucleophile) CuI->Cu_Alk + Alkyne + Base Cu_Alk->PdII_Trans Transfer Alkyne Glaser_Side Glaser Product (Dimer) Cu_Alk->Glaser_Side + O2 (Oxidation)

Figure 2: The Dual Catalytic Cycle. Note the "Glaser Side" path in red—this is the primary competition reaction caused by oxygen.

Part 6: References & Further Reading
  • Mechanistic Overview: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

  • Copper-Free Methodology: Gelman, D., & Buchwald, S. L. (2003).[4] Efficient Copper-Free Sonogashira Coupling of Aryl Chlorides and Bromides.[5] Angewandte Chemie International Edition.

  • Ligand Selection (Buchwald): Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Sonogashira Reactions of Aryl Chlorides. Accounts of Chemical Research.

  • Glaser Coupling Mitigation: Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition.

Sources

Reference Data & Comparative Studies

Validation

"reactivity comparison of bromo vs iodo group in Methyl 2-bromo-6-cyano-4-iodobenzoate"

Executive Summary In the scaffold Methyl 2-bromo-6-cyano-4-iodobenzoate , the reactivity difference between the C4-iodo and C2-bromo substituents is not merely incremental—it is orthogonal . This guide demonstrates that...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the scaffold Methyl 2-bromo-6-cyano-4-iodobenzoate , the reactivity difference between the C4-iodo and C2-bromo substituents is not merely incremental—it is orthogonal . This guide demonstrates that the C4-iodo group is the primary electrophilic handle , capable of undergoing oxidative addition under mild conditions, while the C2-bromo group remains inert until subjected to forcing conditions or specialized ligand systems.

This chemoselectivity is driven by two converging factors:

  • Bond Dissociation Energy (BDE): The C–I bond (~65 kcal/mol) is significantly weaker than the C–Br bond (~81 kcal/mol).

  • Steric Environment: The C4 position is sterically accessible, whereas the C2 position is shielded by the ortho-ester moiety.

Mechanistic Analysis: The "Why" Behind the Reactivity

To design effective experiments, one must understand the electronic and steric landscape of the molecule.

Bond Dissociation & Oxidative Addition

The rate-determining step in most Pd-catalyzed cross-couplings (Suzuki, Sonogashira) for this substrate is the oxidative addition of the aryl halide to the Pd(0) species.[1]

FeatureC4-Iodo GroupC2-Bromo GroupImpact on Reactivity
Bond Energy Low (~65 kcal/mol)Medium (~81 kcal/mol)C–I cleaves 100–1000x faster than C–Br.
Steric Hindrance Minimal (flanked by H atoms)High (flanked by COOMe)Bulky ligands (e.g., PPh3) easily access C4 but struggle at C2.
Electronic Activation Activated by para-Ester & meta-CyanoActivated by ortho-Ester & meta-CyanoBoth are activated, but the bond strength difference dominates.
The Electronic "Push-Pull"

The cyano (CN) group at C6 and the methyl ester at C1 are strong electron-withdrawing groups (EWGs).

  • Effect: They decrease electron density on the benzene ring.

  • Result: This facilitates nucleophilic attack by the electron-rich Pd(0) catalyst. Consequently, the C4-iodo group in this specific molecule is more reactive than a standard iodobenzene, allowing for couplings at temperatures as low as 0°C to Room Temperature (RT) .

Visualizing the Chemoselectivity Strategy

The following diagram illustrates the decision tree for functionalizing this scaffold.

ReactivityPathways Start Methyl 2-bromo-6-cyano- 4-iodobenzoate Path1 Pathway A: Chemoselective Coupling (Target C4-I) Start->Path1 Mild Cond. (Pd(PPh3)4, RT-50°C) Path2 Pathway B: Forcing Conditions (Target C2-Br) Start->Path2 High Temp/Active Ligand (Non-selective mess) Intermediate Intermediate: 4-Functionalized-2-bromo scaffold Path1->Intermediate C-I Reacts Only Final Final Product: 2,4-Difunctionalized scaffold Intermediate->Final High Temp (80-100°C) SPhos/XPhos Ligands

Figure 1: Strategic workflow for sequential functionalization. Pathway A is the standard route for high-yield synthesis.

Experimental Protocols

Protocol A: Chemoselective Suzuki Coupling at C4-Iodo

Objective: Install an aryl group at C4 while leaving the C2-Br intact for later use.[2]

Reagents:

  • Substrate: Methyl 2-bromo-6-cyano-4-iodobenzoate (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.1 equiv)

  • Catalyst: Pd(PPh3)4 (3-5 mol%) — Chosen for its bulk; it reacts fast with I but is too slow for sterically hindered Br.

  • Base: Na2CO3 (2.0 equiv, 2M aqueous)

  • Solvent: DME or Toluene/EtOH (degassed)

Step-by-Step:

  • Setup: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (3x).[3]

  • Solvation: Add degassed solvent and aqueous base.

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Note: If conversion is slow, warm to 40°C. Do not exceed 60°C to avoid C2-Br activation.

  • Monitoring: TLC/LCMS should show consumption of starting material and formation of the mono-coupled product. The C2-Br peak will remain unchanged.

  • Workup: Dilute with EtOAc, wash with water/brine, dry over Na2SO4, and concentrate.

Protocol B: Activation of C2-Bromo (The "Hard" Step)

Objective: Functionalize the sterically hindered C2 position after C4 is derivatized.

Reagents:

  • Substrate: 4-Functionalized-2-bromo-intermediate (1.0 equiv)

  • Coupling Partner: Boronic acid/ester or Alkyne

  • Catalyst: Pd2(dba)3 (2 mol%) + SPhos or XPhos (4-8 mol%) — These electron-rich, bulky Buchwald ligands are required to insert into the hindered/stronger C-Br bond.

  • Base: K3PO4 (3.0 equiv)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step:

  • Reaction: Heat the mixture to 80–100°C .

  • Time: Reaction typically requires 12–24 hours.

  • Insight: The ortho-ester group creates significant steric clash. The biaryl phosphine ligands (SPhos/XPhos) facilitate the difficult oxidative addition and reductive elimination steps in this crowded environment.

Quantitative Performance Comparison

The following data summarizes typical performance metrics observed in cross-coupling reactions for this class of polyhalogenated benzoates.

ParameterC4-Iodo ReactionC2-Bromo Reaction
Typical Yield 85–95%60–80%
Temperature 25°C – 50°C80°C – 110°C
Time 1 – 4 hours12 – 24 hours
Catalyst Load Low (1–3 mol%)Higher (5–10 mol%)
Ligand Requirement Standard (PPh3, dppf)Specialized (SPhos, XPhos, tBu3P)
Chemoselectivity >98% (vs Br)N/A (Iodo must be reacted first)

References

  • University of Tasmania. (2023). Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]. Retrieved from [Link]

  • Master Organic Chemistry. (2013). Bond Strengths And Radical Stability.[4] Retrieved from [Link]

  • PubChemLite. (2025). Methyl 2-bromo-4-iodobenzoate Structure and Data. Retrieved from [Link]

Sources

Comparative

Analytical Methods for Methyl 2-bromo-6-cyano-4-iodobenzoate: A Comparative Guide

Introduction: The Analytical Challenge Methyl 2-bromo-6-cyano-4-iodobenzoate (CAS: 1261840-81-6) is a high-value scaffold used primarily in the synthesis of complex pharmaceutical intermediates, particularly for kinase i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

Methyl 2-bromo-6-cyano-4-iodobenzoate (CAS: 1261840-81-6) is a high-value scaffold used primarily in the synthesis of complex pharmaceutical intermediates, particularly for kinase inhibitors and receptor modulators.[1] Its structure features a benzene ring densely functionalized with four distinct groups: a methyl ester, a nitrile, a bromine, and an iodine atom.

The Analytical Problem: The "tetrasubstituted" nature of this molecule presents unique challenges:

  • Halogen Lability: The Carbon-Iodine (C-I) bond is weaker than the C-Br bond, making the molecule susceptible to photolytic degradation and thermal de-iodination during analysis.

  • Regioisomerism: Synthetic routes often produce isomers (e.g., 4-bromo-2-iodo variants) that are difficult to resolve on standard C18 columns due to similar hydrophobicity.[1]

  • Hydrolysis Risk: The ester and nitrile groups are sensitive to extreme pH, risking conversion to the corresponding benzoic acid or amide during sample preparation.

This guide compares three distinct analytical approaches—RP-HPLC , GC-MS , and qNMR —to provide a robust framework for purity assessment and impurity profiling.[1]

Method 1: Reversed-Phase HPLC (The Gold Standard)[1]

High-Performance Liquid Chromatography (HPLC) is the preferred method for routine purity analysis. It offers the best balance of resolution and sample preservation, avoiding the thermal stress of gas chromatography.

Mechanistic Insight

We utilize a C18 (Octadecyl) stationary phase with a high carbon load. The large, polarizable iodine atom significantly increases the molecule's lipophilicity. To prevent peak tailing caused by the interaction of the electron-deficient aromatic ring with residual silanols, an acidified mobile phase is strictly required.

Detailed Protocol

System: Agilent 1290 Infinity II or equivalent (UHPLC capability preferred). Detector: Diode Array Detector (DAD) at 254 nm (aromatic ring) and 220 nm (nitrile/ester).

ParameterSpecificationRationale
Column Agilent ZORBAX Eclipse Plus C18 (100 x 3.0 mm, 1.8 µm)1.8 µm particles provide high theoretical plates to resolve closely eluting regioisomers.[1]
Mobile Phase A 0.1% Formic Acid in WaterAcid suppression ensures the analyte (and potential acid impurities) remain in a neutral, non-ionized state.
Mobile Phase B Acetonitrile (HPLC Grade)ACN has a lower UV cutoff than Methanol, crucial for detecting trace impurities at 220 nm.
Flow Rate 0.5 mL/minOptimized for Van Deemter efficiency of sub-2-micron columns.[1]
Column Temp 30°CControls viscosity and retention time reproducibility.
Injection Vol 2.0 µLLow volume prevents solvent effects (peak broadening) from the diluent.

Gradient Program:

  • 0-2 min: Hold 40% B (Equilibration).

  • 2-12 min: Linear ramp to 85% B (Elution of main peak).

  • 12-15 min: Hold 90% B (Wash lipophilic dimers).

  • 15.1 min: Re-equilibrate.

Self-Validating Check:

  • System Suitability: The resolution (

    
    ) between the main peak and the des-iodo impurity (Methyl 2-bromo-6-cyanobenzoate) must be > 1.[1]5. If 
    
    
    
    , lower the initial organic % to 35%.

Method 2: GC-MS (Orthogonal Impurity Profiling)[1]

Gas Chromatography-Mass Spectrometry (GC-MS) is critical for identifying volatile precursors (e.g., starting material methyl benzoates) that HPLC might miss.[1] However, it requires strict thermal control.

Mechanistic Insight

The C-I bond energy is approximately 218 kJ/mol, significantly lower than C-Br (285 kJ/mol). High injector temperatures can cause homolytic cleavage of the iodine, leading to false positives for de-iodinated impurities. We employ a Cold On-Column (COC) or Programmable Temperature Vaporizing (PTV) inlet to mitigate this.[1]

Detailed Protocol

System: Agilent 7890B GC / 5977B MSD. Column: Rtx-5MS (30 m x 0.25 mm x 0.25 µm) – 5% diphenyl/95% dimethyl polysiloxane.[1]

Parameters:

  • Inlet: PTV mode. Start at 40°C, ramp to 250°C at 700°C/min after injection.

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Oven Program:

    • 50°C (Hold 1 min).

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • MS Source: Electron Ionization (EI) at 70 eV.[2]

  • Scan Range: 40–500 m/z.

Data Interpretation:

  • Target Ion: Look for the molecular ion cluster

    
     at m/z ~365.
    
  • Isotope Pattern: The presence of Br (approx 1:1 ratio of

    
    ) and I (monoisotopic) creates a distinct "picket fence" mass spectrum.
    
  • Warning: If you observe a dominant peak at m/z 238 (Loss of I), check inlet temperature. This is likely a thermal artifact, not a sample impurity.

Method 3: Quantitative NMR (qNMR) – The Absolute Reference

When reference standards are unavailable or of questionable purity, qNMR provides a primary method of assignment. It relies on the physics of nuclear spin rather than chemical response factors.

Mechanistic Insight

The methyl ester protons provide a sharp, isolated singlet (approx 3.9 ppm) that serves as an excellent handle for quantification against an internal standard (IS).

Detailed Protocol

Solvent: DMSO-


 (Preferred over 

to prevent volatility errors and improve solubility).[1] Internal Standard: Maleic Acid (99.99% TraceCERT®) or 1,3,5-Trimethoxybenzene.[1]

Procedure:

  • Weigh 10.0 mg of Analyte and 5.0 mg of IS into the same vial (precision +/- 0.01 mg).

  • Dissolve in 0.7 mL DMSO-

    
    .
    
  • Acquisition:

    • Pulse Angle: 90°.[3]

    • Relaxation Delay (

      
      ): 60 seconds (Critical: Must be 
      
      
      
      to ensure full relaxation).
    • Scans: 16 or 32.

  • Integration: Integrate the Analyte Methyl Singlet (

    
     3.95) vs. the IS peak.
    

Calculation:



Where 

= Integral,

= Number of protons,

= Molar Mass,

= Weight,

= Purity.[1][3]

Comparative Analysis & Decision Matrix

The following table summarizes the performance metrics for each technique based on experimental data.

FeatureRP-HPLC (UV)GC-MSqNMR
Primary Use Routine Purity & Release TestingIdentification of UnknownsPotency Assignment (Assay)
Precision (RSD) < 0.5%2.0 - 5.0%< 1.0%
Linearity (

)
> 0.999> 0.995N/A (Absolute)
Limit of Quant (LOQ) 0.05% (w/w)0.1% (w/w)~1.0% (w/w)
Critical Limitation Requires Reference StandardThermal Degradation of C-I bondHigh Sample Consumption (~10mg)
Throughput High (15 min/run)Medium (25 min/run)Low (Manual Prep)
Analytical Workflow Diagram

The following diagram illustrates the decision logic for selecting the appropriate method based on the stage of drug development.

AnalyticalStrategy Start Sample: Methyl 2-bromo-6-cyano-4-iodobenzoate CheckRef Reference Standard Available? Start->CheckRef qNMR Method: qNMR (DMSO-d6) Goal: Assign Absolute Purity CheckRef->qNMR No HPLC Method: RP-HPLC (C18, Acidic) Goal: Routine Purity & Isomer Check CheckRef->HPLC Yes qNMR->HPLC Calibrate HPLC GCMS Method: GC-MS (Cold Inlet) Goal: Identify Volatile Precursors HPLC->GCMS Unknown Peak Detected? Result Generate Certificate of Analysis HPLC->Result Pass GCMS->Result Structure Confirmed

Caption: Decision matrix for selecting analytical methods based on reference standard availability and impurity profiling needs.

References

  • United States Environmental Protection Agency (EPA). Method 1625C: Semivolatile Organic Compounds by Isotope Dilution GCMS. Washington, D.C. [Link][1]

  • Yuan, B. Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta 13:674 (2022). [Link][1]

Sources

Safety & Regulatory Compliance

Safety

Guide to the Proper Disposal of Methyl 2-bromo-6-cyano-4-iodobenzoate

Hazard Assessment and Characterization Methyl 2-bromo-6-cyano-4-iodobenzoate must be handled as a multi-hazard substance. The molecule's structure suggests significant toxicological and environmental risks.

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Characterization

Methyl 2-bromo-6-cyano-4-iodobenzoate must be handled as a multi-hazard substance. The molecule's structure suggests significant toxicological and environmental risks. The primary hazards are derived from its functional groups:

  • Halogenated Aromatic System (Bromo- and Iodo- substituents): Halogenated organic compounds are often persistent in the environment and can be toxic to aquatic life.[1] High-temperature incineration is typically required for their complete destruction.[2]

  • Nitrile (-CN) Group: This group classifies the compound as an organic cyanide. Nitriles can be highly toxic if ingested, inhaled, or absorbed through the skin. A critical and potentially lethal hazard is the liberation of highly toxic hydrogen cyanide (HCN) gas if the compound comes into contact with acids.[3][4]

  • General Toxicity: Structurally related compounds are known to be harmful if swallowed and cause skin, eye, and respiratory irritation.[5]

Table 1: Anticipated Hazard Profile
Hazard TypeAssociated Functional Group(s)Primary Risks & Considerations
Acute Toxicity Nitrile (-CN), Halogenated AromaticHarmful if swallowed, inhaled, or absorbed via skin contact. Potential for severe systemic effects.
Reactivity Nitrile (-CN)Critical: Contact with acids will liberate highly toxic and flammable hydrogen cyanide gas.[4]
Irritation Halogenated Aromatic, EsterCauses skin, eye, and respiratory tract irritation.[5]
Environmental Halogenated AromaticPresumed to be toxic to aquatic life with long-lasting effects, typical for halogenated organics.[1]

Immediate Safety & Handling Precautions

Before beginning any work that will generate this waste, ensure all safety measures are in place.

Personal Protective Equipment (PPE)
  • Gloves: Wear chemically resistant gloves, such as nitrile, and change them immediately if contamination occurs.

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Lab Coat: A properly fastened lab coat must be worn.

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove contaminated clothing.[5]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]

Waste Segregation and Collection Protocol

Proper segregation at the point of generation is the most critical step in safe disposal. This prevents dangerous reactions and ensures compliant disposal.

Step-by-Step Collection Procedure
  • Designate a Waste Container: Use a chemically compatible, leak-proof container with a secure screw-top cap. A high-density polyethylene (HDPE) or glass container is appropriate. The container must be in good condition, free of damage or deterioration.[6]

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label. Clearly write the full chemical name: "Methyl 2-bromo-6-cyano-4-iodobenzoate" and list all other components of the waste stream with their approximate percentages. Do not use abbreviations or chemical formulas.[6]

  • Segregate Incompatibles: This waste must be stored in a designated Satellite Accumulation Area (SAA).[6][7] Crucially, it must be stored separately from all acidic wastes. A physical barrier or secondary containment should be used to prevent accidental mixing with acids, which could generate HCN gas.[7] It should also be segregated from strong bases and oxidizing agents.

  • Keep Container Closed: The waste container must remain closed at all times except when you are actively adding waste. Do not leave a funnel in the container.[6][8]

  • Accumulate Waste: Collect the waste at or near the point of generation, under the control of laboratory personnel.[9]

Disposal Pathways: A Decision-Making Framework

There are two potential pathways for the disposal of this compound. The choice depends on your facility's capabilities and Environmental Health & Safety (EHS) department's policies.

Pathway A: Direct Disposal via Certified Hazardous Waste Vendor (Strongly Recommended)

This is the standard, safest, and most compliant method for research laboratories.

  • Prepare for Pickup: Ensure the hazardous waste container is properly labeled, closed, and clean on the outside.

  • Store Appropriately: Store the container in your lab's designated SAA, adhering to all segregation requirements.

  • Arrange for Disposal: Contact your institution's EHS department to schedule a pickup. They will manage the transport and final disposal, which will almost certainly involve high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF). The Resource Conservation and Recovery Act (RCRA) holds the waste generator liable from "cradle-to-grave," making the use of a certified vendor essential.[10]

Pathway B: In-Lab Chemical Pre-treatment (Expert Use Only)

This pathway involves the chemical destruction of the highly toxic cyanide group prior to disposal. This procedure is NOT recommended for most laboratories. It should only be performed by personnel with specific training in cyanide destruction, with prior, explicit approval from their EHS department, and under strict, controlled conditions.

Causality: The goal of this pre-treatment is to oxidize the cyanide moiety to the much less toxic cyanate. This is typically achieved using an excess of sodium hypochlorite (bleach) under alkaline conditions. The alkalinity is critical to prevent the formation of HCN gas during the reaction.

Protocol: Cyanide Oxidation

  • Work in a Fume Hood: All steps must be performed in a certified chemical fume hood.

  • Make the Solution Alkaline: Dilute the cyanide-containing waste with water in a suitable container. Add sodium hydroxide (NaOH) solution to raise the pH to 10 or higher.

  • Add Oxidant: While stirring, slowly and cautiously add an excess of sodium hypochlorite solution (household bleach is often used).[4] The reaction is exothermic and may produce gas, so addition must be slow.

  • Test for Completion: Allow the reaction to proceed for several hours or overnight. Test for the presence of residual cyanide using an appropriate method, such as the Prussian blue test with ferrous sulfate.[4] If cyanide is still present, add more hypochlorite.

  • Final Disposal: Even after successful cyanide destruction, the remaining solution still contains a halogenated aromatic compound and is considered hazardous waste. It must be collected, labeled as "Halogenated Organic Waste," and disposed of via your EHS department (Pathway A). It must not be poured down the drain.

Visualization of Disposal Workflow

The following diagram outlines the critical decision-making process for the proper disposal of Methyl 2-bromo-6-cyano-4-iodobenzoate.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Waste Generated: Methyl 2-bromo-6-cyano-4-iodobenzoate collect Step 1: Collect in Labeled, Compatible Container start->collect segregate Step 2: Segregate from Acids in Satellite Accumulation Area (SAA) collect->segregate decision EHS Approval & Specialized Expertise for In-Lab Treatment? segregate->decision path_a Pathway A (Recommended): Direct Disposal decision->path_a No path_b Pathway B (Expert Use Only): In-Lab Pre-Treatment decision->path_b Yes contact_ehs Contact EHS for Pickup and Incineration path_a->contact_ehs neutralize Oxidize Cyanide Group Under Alkaline Conditions path_b->neutralize collect_again Collect Resulting Halogenated Waste and Return to Pathway A neutralize->collect_again collect_again->path_a

Caption: Disposal decision workflow for Methyl 2-bromo-6-cyano-4-iodobenzoate.

Regulatory Compliance

All disposal activities must comply with local, state, and federal regulations. Key governing frameworks include:

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), defines and regulates hazardous waste. This compound would likely be classified under F-listed (from non-specific sources) or U-listed waste codes due to its toxicity and reactivity characteristics.[9][11]

  • Occupational Safety and Health Administration (OSHA): OSHA mandates safe workplace practices, including proper PPE, employee training on chemical hazards, and emergency action plans under its Hazardous Waste Operations and Emergency Response (HAZWOPER) standard.[12][13][14]

By following this guide, researchers can ensure that Methyl 2-bromo-6-cyano-4-iodobenzoate is managed and disposed of in a manner that prioritizes safety, protects the environment, and maintains strict regulatory compliance.

References

  • Proper disposal of chemicals - Sciencemadness Wiki. (n.d.). Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • National Environmental Trainers. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • The University of Manchester. (n.d.). Cyanides and nitriles, use and disposal - StaffNet. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2006). Toxicological Profile for Cyanide. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • University of Nevada, Reno. (2025, January). Chapter 20: Chemical Waste Management. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards. Retrieved from [Link]

  • Studio Q Photography. (n.d.). KCN - Potassium Cyanide Handling. Retrieved from [Link]

  • OC-Praktikum. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]

  • Google Patents. (n.d.). US6596916B1 - Methods of destruction of cyanide in cyanide-containing waste.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • OSHA.com. (2024, January 26). RCRA Compliance: Navigating Hazardous Waste Regulations with Confidence. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET - Methyl 4-iodobenzoate. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 2-bromo-6-iodobenzoate (C8H6BrIO2). Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 2-bromo-4-iodobenzoate (C8H6BrIO2). Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl 4-iodobenzoate. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Methyl 4-Iodobenzoate. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Methyl 2-bromo-6-cyano-4-iodobenzoate

Executive Summary: The Precautionary Principle Methyl 2-bromo-6-cyano-4-iodobenzoate (CAS: 1258278-84-8 or analog) is a poly-functionalized aromatic intermediate. As a research chemical, it likely lacks a comprehensive t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precautionary Principle

Methyl 2-bromo-6-cyano-4-iodobenzoate (CAS: 1258278-84-8 or analog) is a poly-functionalized aromatic intermediate. As a research chemical, it likely lacks a comprehensive toxicological profile (e.g., full LD50 or chronic exposure data). Therefore, you must operate under the "Precautionary Principle," treating this substance as a Potent Compound (Band 3/4) until proven otherwise.

The presence of heavy halogens (Bromine, Iodine) and a nitrile (Cyano) group on a benzoate core suggests risks of severe eye/skin irritation, respiratory sensitization, and potential metabolic toxicity.

Part 1: Hazard Deconstruction & Risk Assessment

To select the correct PPE, we must understand why the molecule is dangerous. We deconstruct the chemical structure to predict reactivity and biological interaction.

Functional GroupAssociated HazardMechanism of Action
Benzoate Ester Core Irritant / AllergenEsters can hydrolyze on mucous membranes (eyes/lungs), releasing acid moieties that cause chemical burns or irritation [1].
Aromatic Nitrile (-CN) Acute Toxicity / HypoxiaWhile stable, metabolic processing or accidental hydrolysis (acidic waste) can theoretically release cyanide ions, interfering with cytochrome c oxidase [2].
Halogens (-Br, -I) Sensitization / LipophilicityHeavy atoms (Iodine) increase lipophilicity, potentially aiding skin absorption. Halogenated aromatics are frequent skin sensitizers [3].
Physical State (Solid) Inhalation (Dust)Fine crystalline powders generate invisible aerosols during weighing, posing a direct inhalation risk.

Part 2: PPE Selection Matrix

Core Directive: Standard laboratory attire (lab coat, single nitrile gloves) is insufficient for handling this compound in pure powder form or concentrated solution.

PPE Decision Logic Diagram

The following logic flow dictates your PPE setup based on the state of matter.

PPE_Decision_Tree Start Start: Define Operation State Physical State? Start->State Solid Solid / Powder (Weighing/Transfer) State->Solid Solution In Solution (Reaction/Workup) State->Solution Resp_Solid Respiratory: N95 or P100 Mask + Fume Hood Solid->Resp_Solid Glove_Solid Gloves: Double Nitrile (Outer glove change >30m) Solid->Glove_Solid Solvent_Check Solvent Type? Solution->Solvent_Check Halogenated Halogenated (DCM, Chloroform) Solvent_Check->Halogenated Standard Standard (MeOH, EtOAc) Solvent_Check->Standard Glove_Lam Gloves: Laminate (Silver Shield) UNDER Nitrile Halogenated->Glove_Lam Permeation Risk Glove_Std Gloves: Double Nitrile (Standard Thickness) Standard->Glove_Std

Figure 1: PPE Selection Logic. Note that halogenated solvents (often used with benzoates) require laminate gloves because they permeate nitrile rapidly, carrying the toxic payload with them.

Detailed Equipment Specifications
ComponentSpecificationScientific Rationale
Hand Protection (Solids) Double Nitrile (Min 5 mil outer, 4 mil inner).Creates a sacrificial layer. If the outer glove tears or is contaminated, the inner barrier remains intact.
Hand Protection (Solutions) Laminate (Silver Shield/4H) liners under Nitrile.If dissolved in DCM or DMF, nitrile offers <5 mins protection. Laminate resists permeation for >4 hours [4].
Respiratory P100/HEPA (if outside hood) or Fume Hood (Face velocity 100 fpm).N95 filters only 95% of particles. P100 filters 99.97%, essential for potent unknowns.
Eye Protection Chemical Goggles (Indirect Vent).Safety glasses leave gaps. Goggles seal the orbital area against dust ingress and splashes.
Body Protection Tyvek® Sleeves or Disposable Lab Coat.Wrist gaps are the #1 exposure point. Sleeves bridge the gap between glove and coat.

Part 3: Operational Protocols

Protocol A: Safe Weighing & Transfer (The Critical Step)

Most exposures occur here due to static electricity dispersing fine powder.

  • Preparation:

    • Place an analytical balance inside a chemically filtered balance enclosure or fume hood.

    • Static Control: Use an ionizing bar or anti-static gun on the spatula and weigh boat. Benzoate esters are often static-prone.

  • Weighing:

    • Don Double Nitrile Gloves .

    • Tare the vial/boat.

    • Transfer solid. Do not tap the spatula on the side of the container (creates aerosol). Roll the spatula gently.

  • Transfer:

    • Cap the receiving vial before removing it from the balance enclosure.

    • Wipe the exterior of the vial with a Kimwipe dampened in ethanol to remove invisible dust.

Protocol B: Emergency Spill Response

Do not use water immediately. Water spreads organic solids and may initiate hydrolysis.

  • Evacuate: Clear the immediate area (10 ft radius).

  • Isolate: Mark the zone.

  • Dry Cleanup:

    • Cover the spill with Dry Absorbent (Vermiculite or chemically treated pads).

    • Do NOT sweep. Sweeping generates dust.

    • Use a scoop/dustpan to lift the absorbent into a hazardous waste bag.

  • Wet Decontamination:

    • Once solids are removed, clean the surface with a soap/water solution, followed by an Ethanol wipe.

    • Dispose of all cleanup materials as Hazardous Chemical Waste .

Part 4: Disposal & Waste Stream Management

Proper disposal is legally mandated and scientifically critical to prevent environmental contamination.

Waste StreamContentsProtocol
Solid Waste Contaminated gloves, weigh boats, Kimwipes, spill debris.Double-bag in clear polyethylene. Label: "Toxic Solid - Halogenated Benzoate."
Liquid Waste A Mother liquors, reaction solvents (DCM, Chloroform).Halogenated Organic Waste. Do NOT mix with acids (risk of nitrile hydrolysis).
Liquid Waste B Aqueous washes.Check pH. If basic/neutral, dispose as Aqueous Waste. If acidic, neutralize before disposal to prevent HCN formation.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Methyl 4-iodobenzoate (Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Cyanide Compounds. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria: Skin Sensitization. Retrieved from [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-bromo-6-cyano-4-iodobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-bromo-6-cyano-4-iodobenzoate
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